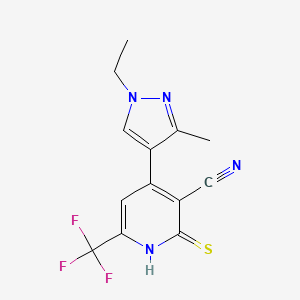

4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

4-(1-ethyl-3-methylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4S/c1-3-20-6-10(7(2)19-20)8-4-11(13(14,15)16)18-12(21)9(8)5-17/h4,6H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZCPZPVELIHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113506 | |

| Record name | 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-33-0 | |

| Record name | 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, commonly referred to as a pyrazole derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H11F3N4S

- Molar Mass : 312.31 g/mol

- CAS Number : 1001519-33-0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 125 |

The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida species. In comparative studies, it outperformed fluconazole in inhibiting biofilm formation and planktonic growth of certain fungal strains:

| Fungal Strain | IC50 (μM) |

|---|---|

| Candida albicans | 40 |

| C. tropicalis | 75 |

These findings suggest a potential application in treating fungal infections resistant to conventional therapies .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical metabolic pathways. The presence of the mercapto group is believed to enhance its reactivity with thiol-containing enzymes, thereby disrupting essential biochemical processes within microbial cells .

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI demonstrated that the pyrazole derivative inhibited the formation of biofilms in MRSA and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) values ranged from 62.216 to 124.432 μg/mL, indicating strong antibiofilm activity compared to standard antibiotics . -

Antifungal Efficacy :

Another research highlighted its superior activity against biofilms formed by Candida species, reducing biofilm mass significantly in vitro. The study suggested that the compound may interfere with quorum sensing mechanisms critical for biofilm development .

Scientific Research Applications

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the mercapto group also suggests potential reactivity in thiol-related biochemical processes.

Antimicrobial Properties : Research has indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the pyrazole ring and mercapto group may contribute to this property, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential : Preliminary studies suggest that derivatives of nicotinonitrile compounds can exhibit anticancer properties. The unique structural features of this compound may play a role in inhibiting tumor growth or inducing apoptosis in cancer cells.

Pharmaceutical Applications

Drug Development : The compound's unique chemical structure positions it as a potential lead compound in drug discovery programs focused on developing new therapeutics for diseases such as cancer and bacterial infections.

Targeting Enzymatic Activity : The mercapto group can interact with various enzymes, potentially serving as an inhibitor or modulator of enzymatic activity, which is crucial in drug design.

Chemical Synthesis

Synthetic Intermediates : This compound can be utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where novel compounds are continuously being developed.

Reactivity Studies : The reactivity of the mercapto group allows for further derivatization, enabling the synthesis of a variety of analogs that could enhance biological activity or improve pharmacokinetic properties.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including compounds similar to 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure could yield potent antimicrobial agents.

Case Study 2: Anticancer Screening

In vitro studies were conducted on cancer cell lines to assess the cytotoxic effects of nicotinonitrile derivatives. The results showed that certain derivatives induced cell death at lower concentrations compared to standard chemotherapeutic agents, highlighting the potential for this compound in cancer therapy development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

(a) 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

- Key difference : Pyrazole substituents are 1,3-dimethyl instead of 1-ethyl-3-methyl.

- Notably, the dimethyl analogue is discontinued by CymitQuimica, suggesting synthesis or stability challenges .

(b) 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile (Compound 8)

- Key differences: Pyrazole substituents: 3-(4-fluorophenyl)-1-phenyl vs. 1-ethyl-3-methyl. Nicotinonitrile substituents: Hydroxy (-OH) and naphthalenyl vs. mercapto (-SH) and trifluoromethyl.

- Impact : The fluorophenyl and naphthalenyl groups enhance aromatic interactions but reduce solubility. The hydroxy group may decrease membrane permeability compared to the mercapto group. Compound 8 showed cytotoxic activity, suggesting substituent-dependent bioactivity .

Functional Group Modifications on the Pyridine Core

(a) 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (QZ-7743)

- Key difference : A 4-fluorophenyl group replaces the pyrazole ring.

- Molecular weight (298.3 g/mol) is lower than the target compound, which may affect binding affinity. This compound is marketed by Combi-Blocks Inc. for research applications .

(b) 2-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Pharmacological Activity Comparisons

(a) Anticancer Activity

- Target compound: No direct activity data are provided, but structural analogues like 4-(2-(4-bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile (Compound XLII) show moderate anticancer activity, though less potent than methotrexate .

- QSAR Insights: Mercapto-substituted nicotinonitriles (e.g., A1–A6 in ) demonstrate strong correlations between lipophilicity (logP) and anti-breast cancer activity. The target compound’s ethyl group may optimize logP for enhanced efficacy .

(b) α-Synuclein Aggregation Inhibition

- 2-Hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile: Binds to α-synuclein fibrils via hydrophobic and π-π interactions. The target compound’s pyrazole and mercapto groups may offer alternative binding modes, warranting further study .

Key Research Findings

Substituent Effects :

- Pyrazole alkyl groups (ethyl vs. methyl) influence lipophilicity and metabolic stability.

- Mercapto (-SH) enhances hydrogen bonding compared to hydroxy (-OH) or methoxy (-OCH₃) groups .

Trifluoromethyl Role :

Synthetic Challenges: Complex pyrazole-nicotinonitrile hybrids require multi-step syntheses, impacting scalability .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the assembly of the pyrazole and nicotinonitrile cores. Key steps include:

- Cyclocondensation : Reacting ethyl 3-oxo-3-(pyrazolyl)propanoate with malononitrile derivatives under basic conditions to form the nicotinonitrile scaffold.

- Thiolation : Introducing the mercapto group via nucleophilic substitution using thiourea or Lawesson’s reagent.

- Trifluoromethylation : Employing Umemoto’s reagent or CF₃I in the presence of copper catalysts.

Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Reference analogous synthesis routes for pyrazole-nicotinonitrile hybrids (e.g., Scheme 1 in ) to troubleshoot side reactions .

(Advanced) How can computational methods resolve contradictions in predicted vs. observed biological activity data?

Methodological Answer:

Contradictions often arise from discrepancies between in silico predictions and experimental assays. To address this:

- Molecular Dynamics (MD) Simulations : Compare ligand-protein binding stability over time (≥100 ns trajectories) to identify transient interactions missed in static docking models .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by substituent variations (e.g., trifluoromethyl vs. methyl groups).

- Validation : Cross-reference computational results with mutagenesis studies or X-ray crystallography of ligand-target complexes . For example, SHELX-refined crystal structures can validate docking poses .

(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm pyrazole and nicotinonitrile ring connectivity. The mercapto group (-SH) shows a broad singlet at δ 3.5–4.5 ppm in DMSO-d₆.

- X-ray Crystallography : Employ SHELXL for refining crystal structures, particularly to resolve disorder in the trifluoromethyl group .

- HRMS : High-resolution mass spectrometry (ESI⁺ or MALDI-TOF) verifies molecular formula, especially for isotopic patterns of Cl/F-containing fragments .

(Advanced) How to design experiments to analyze the reaction mechanism of mercapto group incorporation?

Methodological Answer:

- Isotopic Labeling : Use ³⁴S-labeled thiourea to track sulfur incorporation via LC-MS isotopic distribution analysis.

- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy under varying pH and temperature conditions.

- Computational Modeling : Apply Density Functional Theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .

(Basic) What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Solubility Optimization : Pre-treat compounds with DMSO/cosolvent mixtures to avoid false negatives due to precipitation .

(Advanced) How to address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

- High-Resolution Data : Collect diffraction data at ≤1.0 Å resolution to resolve electron density ambiguities, especially for the trifluoromethyl group.

- Twinning Analysis : Use SHELXD to detect twinning and apply twin-law matrices during refinement .

- Dynamic Disorder Modeling : For flexible substituents (e.g., ethyl group), employ PART instructions in SHELXL to model partial occupancy .

(Basic) What structural features influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity at the C-6 position, enhancing susceptibility to nucleophilic attack.

- Mercapto Group : The -SH moiety participates in tautomerism (thiol-thione equilibrium), affecting redox stability. Stabilize via hydrogen bonding with aprotic solvents.

- Pyrazole Ring : The 1-ethyl-3-methyl substitution pattern introduces steric hindrance, reducing π-π stacking in solid-state forms .

(Advanced) How to integrate QSAR models with experimental data for lead optimization?

Methodological Answer:

- Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields around the pyrazole and nicotinonitrile moieties.

- Validation Metrics : Ensure R² > 0.7 and Q² > 0.5 via leave-one-out cross-validation.

- Hybrid Approach : Combine QSAR predictions with free-energy calculations (MM-PBSA/GBSA) to prioritize analogs for synthesis .

(Basic) What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation of regioisomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor via DSC for polymorph detection.

- HPLC : Employ reverse-phase C18 columns (ACN/water + 0.1% TFA) for analytical purity checks .

(Advanced) How to investigate the compound’s role in heterogeneous catalysis or material science?

Methodological Answer:

- Surface Functionalization : Immobilize the compound on mesoporous silica via thiol-gold interactions for catalytic applications.

- Photophysical Studies : Analyze UV-Vis/fluorescence spectra to assess π-conjugation extension for optoelectronic materials.

- DFT Calculations : Simulate charge-transfer properties and compare with experimental cyclic voltammetry data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.